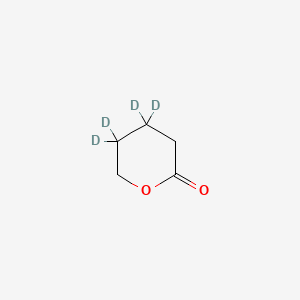

δ-戊内酯-3,3,4,4-D4

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Delta-Valerolactone-3,3,4,4-D4 is a chemical compound with the molecular formula C5H4D4O2 . It is a variant of delta-valerolactone, a lactone used as a chemical intermediate in processes such as the production of polyesters .

Synthesis Analysis

The synthesis of delta-valerolactone and its variants has been a subject of research. One method involves the ring-opening polymerization (ROP) of lactones catalyzed by 1,5,7-triazabicyclo[4,4,0]decane-5-ene (TBD), which is a highly efficient method for synthesizing aliphatic polyester materials . Another method involves the coupling of hydrogenation and dehydrogenation .Chemical Reactions Analysis

The ring-opening polymerization (ROP) of lactones catalyzed by 1,5,7-triazabicyclo[4,4,0]decane-5-ene (TBD) is a highly efficient method for synthesizing aliphatic polyester materials . In addition, the coupling of hydrogenation and dehydrogenation has been used for the sustainable production of gamma-valerolactone and delta-valerolactone .科学研究应用

γ-戊内酯 (GVL) 的绿色合成

在生物质转化中的应用: GVL 以其可再生来源和独特的物理化学性质而备受关注,展示了其在绿色溶剂、燃料添加剂和有价值化学品前体等应用中的多功能性。研究强调了使用非贵金属催化剂将乙酰丙酸 (LA) 转化为 GVL,与依赖贵金属的传统方法相比,提供了一种更可持续、更绿色的合成路线。这种方法不仅标志着向更环保的化学过程转变,还凸显了 GVL 在推进可再生化学品制造中的作用(Dutta 等,2019)。

生物精炼和环境应用: 利用可再生的木质纤维素生物质衍生的 GVL 被认为是一种具有成本竞争力和绿色的平台化学品。使用 GVL 对木质纤维素进行增值不仅提高了目标产物(如糖单体和糠醛)的产率,还例证了循环经济概念,其中最大程度地减少了浪费,并最大程度地利用了自然资源(Xu 等,2020)。

作用机制

Tetrahydro-2H-pyran-2-one-d4, also known as delta-Valerolactone-3,3,4,4-D4 or 4,4,5,5-Tetradeuteriooxan-2-one, is a deuterium-labeled variant of Tetrahydro-2H-pyran-2-one . This compound has been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .

Target of Action

It’s worth noting that its unlabeled counterpart, tetrahydro-2h-pyran-2-one, has been reported to interact with ataxia telangiectasia mutated (atm) kinase .

Mode of Action

The compound’s interaction with its targets likely involves the formation of covalent bonds, given its chemical structure .

Biochemical Pathways

It’s worth noting that its unlabeled counterpart, tetrahydro-2h-pyran-2-one, is involved in various synthetic strategies for the facile synthesis of pyran derivatives .

Pharmacokinetics

The use of deuterium in drug molecules, such as tetrahydro-2h-pyran-2-one-d4, has been reported to potentially affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

Its unlabeled counterpart, tetrahydro-2h-pyran-2-one, has been reported to improve the process of detecting single strand breaks (ssbs) in dna when coupled with alkaline gel electrophoresis .

Action Environment

It’s worth noting that the compound is likely to be mobile in the environment due to its water solubility .

属性

IUPAC Name |

4,4,5,5-tetradeuteriooxan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2/c6-5-3-1-2-4-7-5/h1-4H2/i1D2,2D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZJPLYNZGCXSJM-LNLMKGTHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(=O)C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(CC(=O)OCC1([2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

104.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

delta-Valerolactone-d4 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4',5'-Bis(1,3,2-dithiarsolan-2-yl)-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid](/img/structure/B569311.png)

![(3beta,5Z,7E,24R)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-24-hydroxy-9,10-secochola-5,7,10(19)-triene](/img/structure/B569313.png)

![(2S)-2-[(1R,4E,7aR)-4-[[(6S)-6-[tert-butyl(dimethyl)silyl]oxy-2,2-dioxo-1,3,4,5,6,7-hexahydro-2-benzothiophen-1-yl]methylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propan-1-ol](/img/structure/B569314.png)

![6,8-Bis(1,3,2-dithiarsolane-2-yl)-9-amino-5H-benzo[a]phenoxazine-5-one](/img/structure/B569325.png)

![4-Bromo-2-methylbenzo[d]thiazole](/img/structure/B569329.png)